2,6-Diethyl-4-methylpyridin-3-ol is a pyridine derivative characterized by the presence of two ethyl groups and one methyl group attached to the pyridine ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. It is classified under the category of heterocyclic compounds, which are organic compounds containing at least one atom in a ring structure that is not carbon.
2,6-Diethyl-4-methylpyridin-3-ol can be synthesized through various chemical methods, often involving reactions that modify the pyridine structure. The compound falls under the broader classification of alkylpyridines, which are known for their diverse biological activities and utility in synthetic chemistry.
The synthesis of 2,6-Diethyl-4-methylpyridin-3-ol can be achieved through several methods, primarily involving the functionalization of pyridine derivatives. A common approach includes:
For instance, one method involves the diazotization of 2,6-diethyl-4-methylaniline followed by bromination to yield the desired product with high purity and yield .
A typical synthesis might involve:
The molecular formula of 2,6-Diethyl-4-methylpyridin-3-ol is . Its structural representation can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as NMR spectroscopy or X-ray crystallography for precise structural determination.
2,6-Diethyl-4-methylpyridin-3-ol can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action for reactions involving 2,6-Diethyl-4-methylpyridin-3-ol typically involves:
Understanding these mechanisms is crucial for optimizing synthetic pathways and enhancing yield efficiency.
Relevant data on these properties can be derived from empirical studies or material safety data sheets (MSDS).
2,6-Diethyl-4-methylpyridin-3-ol has several applications:
The versatility of this compound makes it valuable across multiple scientific domains.
Traditional synthesis of multi-substituted pyridines, including 2,6-diethyl-4-methylpyridin-3-ol, relies on multi-step condensation and functionalization strategies. The Hantzsch pyridine synthesis remains a cornerstone approach, employing aldehydes, β-dicarbonyl compounds, and ammonia donors under reflux conditions. For 2,6-diethyl-4-methyl derivatives, pentane-2,4-dione reacts with ethyl acetaldehyde and ammonium acetate in acetic acid solvent, forming a 1,4-dihydropyridine intermediate that undergoes oxidative aromatization. Industrial-scale production often employs iodine or nitrobenzene as oxidants, achieving yields of 60–75% but generating stoichiometric waste [10].
Alternative routes leverage halogenation and cross-coupling sequences. Bromination at the 4-position of 2,6-diethylpyridin-3-ol followed by Kumada or Suzuki coupling installs the methyl group. This method requires palladium catalysis (e.g., Pd(PPh₃)₄) and anhydrous conditions, increasing costs and operational complexity. Yields range from 50–65% due to competing dehalogenation side reactions [3]. Diazotization and malonate coupling, adapted from patent literature, involves treating 2,6-diethyl-4-methylaniline with isoamyl nitrite to form diazonium salts, which then react with diethyl malonate. Copper(I) iodide catalysis (5 mol%) in tetrahydrofuran at 60°C facilitates this transformation, yielding diethyl 2-(2,6-diethyl-4-methylphenyl)malonate. Subsequent hydrolysis and decarboxylation afford the acetic acid precursor to the target pyridinol [1].
Table 1: Comparison of Traditional Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Hantzsch Synthesis | Pentane-2,4-dione, NH₄OAc, AcOH, reflux | 60–75 | Low atom economy, toxic oxidants |
Halogenation-Coupling | Br₂, Pd(PPh₃)₄, CH₃B(OH)₂, THF, 80°C | 50–65 | Pd leaching, anhydrous requirements |
Diazotization-Malonate | Isoamyl nitrite, CuI, malonate, THF, 60°C | 70–82 | Multi-step sequence, ester hydrolysis |
Sustainable synthesis of 2,6-diethyl-4-methylpyridin-3-ol emphasizes solvent reduction, energy efficiency, and catalytic systems. Solvent-free mechanochemical synthesis enables Hantzsch-type cyclizations without acetic acid. Ball-milling 2,4-pentanedione, ethyl acetaldehyde, and ammonium acetate (1:1:1.3 ratio) at 35 Hz for 60 minutes delivers the dihydropyridine intermediate, which aromatizes upon aerial oxidation. This method achieves 85% yield while eliminating solvent waste and reducing reaction time from hours to minutes [7] [9].
Fluorinated alcohol-mediated reactions, particularly using 2,2,2-trifluoroethanol (TFE), enhance reaction kinetics through hydrogen-bond donation. In TFE, the condensation of ethyl acetoacetate, acetaldehyde, and ammonium acetate occurs at 80°C in 4 hours, affording 2,6-diethyl-4-methylpyridin-3-ol in 88% yield. The solvent’s low nucleophilicity suppresses side products, and its high polarity facilitates product isolation via aqueous extraction. TFE is recovered (90%) by distillation for reuse [10]. Nanocatalysis further improves sustainability: Copper-doped zinc oxide nanoparticles (Cu-ZnO NPs, 20 nm size) catalyze pyridine cyclizations at 0.5 mol% loading in ethanol. The nanocatalyst operates via Lewis acid activation of carbonyl groups, enabling 92% conversion at 70°C within 2 hours. Catalyst recyclability is demonstrated over five cycles with <5% activity loss [7].
Computational strategies accelerate the optimization of 2,6-diethyl-4-methylpyridin-3-ol synthesis by modeling reaction pathways and molecular interactions. Density functional theory (DFT) at the B3LYP/6-31G(d) level maps the Hantzsch mechanism energetics, identifying enolization of pentane-2,4-dione as the rate-determining step (activation barrier: 25.3 kcal/mol). Substituent effects are modeled by introducing methyl and ethyl groups at C-2, C-4, and C-6 positions, revealing that steric bulk lowers the barrier to 22.1 kcal/mol due to favorable enol geometry stabilization [8].
Docking studies predict bioactive conformations by simulating binding to biological targets like inducible nitric oxide synthase (iNOS). For 2,6-diethyl-4-methylpyridin-3-ol, Glide SP docking into the iNOS active site (PDB: 1NSI) demonstrates hydrogen bonding between the pyridinol oxygen and Gln²⁸⁷ (binding affinity: –8.2 kcal/mol). Comparative analysis shows that 2,6-diethyl substitution enhances hydrophobic contacts with Val³⁴⁶ and Leu³⁴⁸, explaining its superior affinity over unsubstituted analogs (–6.7 kcal/mol) [8]. Molecular dynamics (MD) simulations (100 ns, OPLS4 force field) assess stability in solution, confirming intramolecular hydrogen bonding between C-3 hydroxyl and the pyridine nitrogen. This interaction reduces solvation energy by 4.3 kcal/mol, rationalizing the compound’s low aqueous solubility and guiding derivatization strategies [8].
Table 2: Computational Parameters for Molecular Modeling
Method | System/Software | Key Observations | Energetic Output |
---|---|---|---|
DFT (B3LYP/6-31G(d)) | Hantzsch transition states | Ethyl groups lower enolization barrier | ΔG‡ = 22.1 kcal/mol (vs. 25.3) |
Docking (Glide SP) | iNOS active site (1NSI) | H-bond with Gln²⁸⁷; hydrophobic contact with Val³⁴⁶ | Binding affinity = –8.2 kcal/mol |
MD (OPLS4, 100 ns) | Water solvation | Intramolecular H-bond reduces solvation energy | ΔG_solv = –4.3 kcal/mol |
Although 2,6-diethyl-4-methylpyridin-3-ol lacks chiral centers, regioselective functionalization at C-4 and C-6 is critical. Directed ortho-metalation (DoM) leverages the C-3 hydroxyl as a directing group. Deprotonation with lithium diisopropylamide (LDA) at –78°C generates a chelated complex, enabling electrophilic attack exclusively at C-4. Quenching with methyl iodide installs the methyl group with >95% regioselectivity. Ethyl groups are introduced via Cu(I)-catalyzed coupling with diethylzinc, maintaining 90% selectivity for C-6 due to steric hindrance at C-2 [10].
Asymmetric hydrogenation of dihydropyridine precursors accesses chiral piperidine analogs, though not directly applicable to the target compound. However, catalyst-controlled cyclization strategies influence stereochemistry in fused systems. Chiral phosphoric acid catalysts (e.g., TRIP, 5 mol%) enantioselectively desymmetrize prochiral diketones during pyridine formation, achieving up to 90% enantiomeric excess (ee) for tetrahydroquinoline-fused derivatives. While 2,6-diethyl-4-methylpyridin-3-ol is planar, these principles guide stereoselective synthesis of complex analogs [10]. Protecting group strategies manage reactivity: Silylation of the C-3 hydroxyl (tert-butyldimethylsilyl chloride, imidazole catalyst) permits electrophilic bromination at C-4. Subsequent Stille coupling with trimethylstannyl ethylene installs a vinyl group, and desilylation restores the pyridinol with 85% overall yield and no isomerization [3].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: